

Hexazinone-d6: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexazinone-d6*

Cat. No.: *B1449090*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for **Hexazinone-d6**. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this isotopically labeled compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Hexazinone-d6**, providing a clear basis for quality assessment and experimental planning.

Table 1: Identity and Purity

Parameter	Specification
Chemical Name	3-Cyclohexyl-6-(dimethyl-d6-amino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione
CAS Number	1219804-22-4
Molecular Formula	C ₁₂ H ₁₄ D ₆ N ₄ O ₂
Molecular Weight	258.35 g/mol
Chemical Purity (by HPLC)	≥98% [1]
Isotopic Enrichment	≥99 atom % D [1]
Appearance	White to off-white solid

Table 2: Analytical Data

Analysis	Result
1H-NMR	Conforms to structure
Mass Spectrometry (ESI+)	Conforms to structure
Loss on Drying	<0.5%
Residue on Ignition	<0.1%

Experimental Protocols

Detailed methodologies for the key experiments cited in the certificate of analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **Hexazinone-d6** by separating it from any potential impurities.

Instrumentation:

- HPLC system with a UV detector.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.

Procedure:

- A standard solution of **Hexazinone-d6** is prepared in a suitable solvent (e.g., acetonitrile or methanol).
- The sample is injected into the HPLC system.
- The chromatogram is recorded, and the area of the main peak corresponding to **Hexazinone-d6** is calculated.
- Chemical purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight and identity of **Hexazinone-d6**.

Instrumentation:

- A mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Range: m/z 100-500.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.

Procedure:

- A dilute solution of **Hexazinone-d6** is infused into the mass spectrometer.
- The mass spectrum is acquired.
- The observed mass-to-charge ratio (m/z) of the molecular ion ($[M+H]^+$) is compared to the theoretical value.

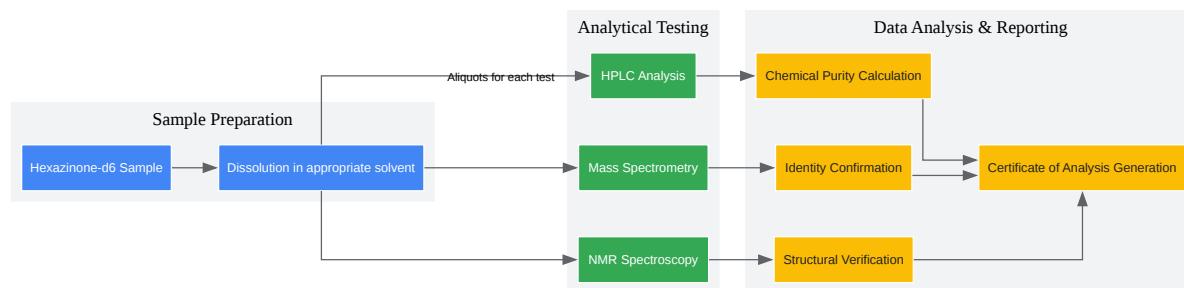
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Hexazinone-d6**.

Instrumentation:

- A 400 MHz or higher NMR spectrometer.

Parameters:

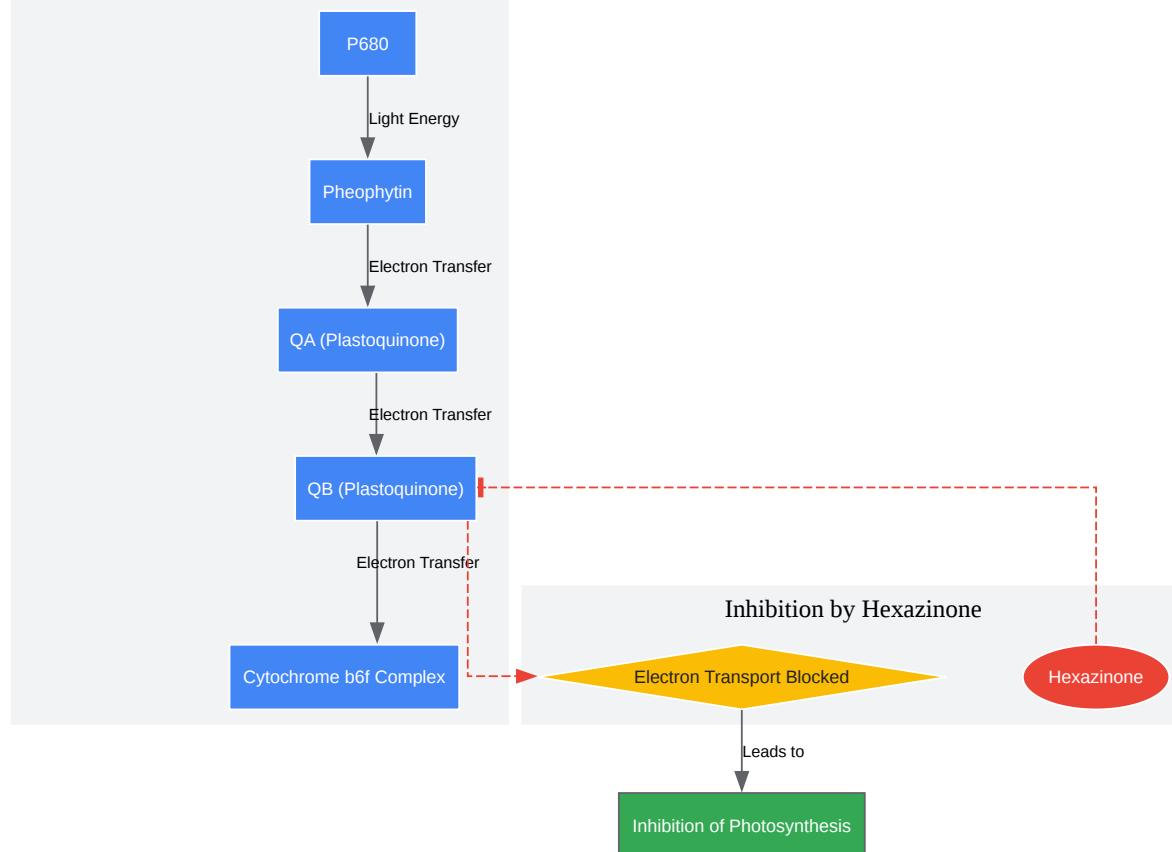

- Solvent: Chloroform-d ($CDCl_3$) or Dimethyl sulfoxide-d6 ($DMSO-d_6$).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Nuclei: 1H and ^{13}C .

Procedure:

- A sample of **Hexazinone-d6** is dissolved in the deuterated solvent.
- ¹H and ¹³C NMR spectra are acquired.
- The chemical shifts, multiplicities, and integrations of the observed signals are analyzed to confirm the expected molecular structure, noting the absence of signals corresponding to the deuterated dimethylamino group.

Visualizations

Experimental Workflow for Purity and Identity Determination


[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **Hexazinone-d6**.

Signaling Pathway: Inhibition of Photosystem II by Hexazinone

Hexazinone is a herbicide that functions by inhibiting photosynthesis.[2] Specifically, it targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis.

Photosystem II (PSII) Electron Transport Chain

[Click to download full resolution via product page](#)

Caption: Hexazinone inhibits photosynthesis at PSII.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hexazinone-d6 (dimethyl-d6-amino) | LGC Standards [lgcstandards.com]
- 2. Hexazinone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Hexazinone-d6: A Technical Guide to its Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1449090#hexazinone-d6-certificate-of-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com